4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide
Description
4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide (CAS: 879625-94-2, molecular formula: C₁₉H₂₀BrN₇O, molecular weight: 442.31 g/mol) is a benzamide derivative featuring a complex imine-linked scaffold. The molecule integrates a 4-bromobenzamide core with a 4,6-dimethylpyrimidin-2-yl group and a 2-(1H-imidazol-4-yl)ethylamine substituent, forming a conjugated system.
Properties
Molecular Formula |
C19H20BrN7O |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
4-bromo-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]benzamide |
InChI |
InChI=1S/C19H20BrN7O/c1-12-9-13(2)25-19(24-12)27-18(22-8-7-16-10-21-11-23-16)26-17(28)14-3-5-15(20)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,21,23)(H2,22,24,25,26,27,28) |
InChI Key |
FWKPSTJDDMKJRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
Core Benzamide Synthesis
The benzamide backbone is synthesized via amide bond formation between 4-bromobenzoic acid and an amine precursor. Common methods include:
-
Schotten-Baumann reaction : Reacting 4-bromobenzoic acid chloride with a primary amine in the presence of a base (e.g., NaOH or K₂CO₃).
-
Catalytic coupling : Using Pd-catalyzed carbonylation or amidation reactions.
Table 1: Reagents and Conditions for Benzamide Core Synthesis
Introduction of the Pyrimidin-2-ylamino Group
The 4,6-dimethylpyrimidin-2-ylamino group is introduced via nucleophilic substitution or Suzuki-Miyaura coupling :
-
Substitution : Reacting 2-chloropyrimidine derivatives with amines in polar aprotic solvents (e.g., DMF).
-
Cross-coupling : Using aryl boronic acids and Pd catalysts (e.g., Pd(PPh₃)₄) under basic conditions (Na₂CO₃).
Example Reaction Pathway :
-
Synthesize 4,6-dimethylpyrimidin-2-ylamine via nucleophilic displacement of 2-chloropyrimidine derivatives with NH₃ or amines.
-
Couple the pyrimidin-2-ylamine to the benzamide core using Pd-catalyzed amination.
Table 2: Conditions for Pyrimidin-2-ylamino Group Introduction
Synthesis of the 2-(1H-Imidazol-4-yl)ethylamino Group
The 2-(1H-imidazol-4-yl)ethylamino moiety is constructed via alkylation or Reductive amination :
-
Alkylation : Treating imidazole with ethyl bromide or chloroacetyl chloride in the presence of NaH.
-
Reductive amination : Condensing imidazole-4-carboxaldehyde with ethylamine and NaBH₃CN.
Example Pathway :
-
Alkylation of imidazole with ethyl bromide:
Table 3: Reagents for 2-(1H-Imidazol-4-yl)ethylamino Group
Formation of the Methylidene Bridge (E-Configuration)
The methylidene bridge is formed via Mannich reaction or Schiff base condensation :
-
Mannich reaction : Reacting the pyrimidin-2-ylamine and ethylamino intermediates with formaldehyde in acidic conditions.
-
Schiff base formation : Condensing the amine intermediates with aldehydes (e.g., formaldehyde) under dehydration conditions.
Example Reaction :
Table 4: Conditions for Methylidene Bridge Formation
| Method | Reagents | Catalyst | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Mannich reaction | Formaldehyde, HCl | – | MeOH | 50–65% | |
| Schiff condensation | Formaldehyde, p-TsOH | – | EtOH | 55–70% |
Challenges and Optimization Strategies
Stereoselectivity of the Methylidene Bridge
The E-configuration is influenced by steric and electronic factors. Microwave-assisted synthesis or chiral catalysts may enhance selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the benzamide group, using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced derivatives of the benzamide group.
Substitution: Substituted derivatives where the bromine atom is replaced by another group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for this compound is , with a molecular weight of approximately 442.31 g/mol. The structure contains multiple functional groups, including a bromine atom, a pyrimidine ring, an imidazole moiety, and a benzamide backbone. The presence of these groups suggests potential interactions with biological targets, making it suitable for further investigation in drug development.
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent . For instance, a class of sulfonamide derivatives that include similar structural motifs has shown promising anticancer activity through mechanisms involving the inhibition of tumor cell proliferation and induction of apoptosis. The incorporation of imidazole and pyrimidine rings has been linked to enhanced cytotoxic effects against various cancer cell lines, suggesting that derivatives of this compound could be developed as effective chemotherapeutics .
Case Study: Antitumor Activity
In a study focusing on molecular hybrids containing sulfonamide fragments, compounds similar to 4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide were synthesized and evaluated for their anticancer properties. The findings indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .
Antimicrobial Applications
The compound also shows promise as an antimicrobial agent . Sulfonamide derivatives have historically been recognized for their antibacterial properties. Research indicates that compounds with similar structures can exhibit activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Case Study: Antibacterial Activity
A comparative study evaluated various synthesized benzamide derivatives for their antimicrobial efficacy. Among them, compounds featuring the sulfonamide group demonstrated potent activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of the imidazole and pyrimidine components was found to enhance the antimicrobial spectrum and potency .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide. Investigations into how variations in substituents affect biological activity can guide the design of more potent derivatives. For example, modifications on the imidazole or pyrimidine rings may lead to improved selectivity and reduced toxicity .
Mechanism of Action
The mechanism of action of 4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. This can result in inhibition or activation of biological pathways, depending on the target and context.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural Diversity and Bioactivity
- Pyrimidine vs. Pyridine : The target compound’s 4,6-dimethylpyrimidine group (vs. pyridine in compound 6e ) enhances hydrogen-bonding capacity, which is critical for binding to ATP pockets in kinases.
- Imidazole vs. Methoxy Groups: The imidazole-ethylamino side chain in the target compound may improve cellular permeability compared to the methoxy-rich SBI-0206965 , which could reduce bioavailability despite higher molecular weight.
- Benzamide vs.
Physicochemical and Pharmacokinetic Insights
- Molecular Weight : The target compound (442.31 g/mol) falls within the acceptable range for oral bioavailability, unlike SBI-0206965 (489.32 g/mol), which may face absorption issues .
- Polarity: The imidazole and pyrimidine groups increase hydrophilicity compared to the lipophilic 4-methylphenyl group in the thienopyrazole analogue .
Biological Activity
4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide is a complex organic compound with potential pharmacological applications. Its structure suggests that it may interact with various biological targets, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- Molecular Formula : CHBrNO
- Molecular Weight : 442.3 g/mol
- CAS Number : 879625-94-2
The compound is hypothesized to function as an inhibitor of specific protein kinases, particularly those involved in cell signaling pathways associated with cancer proliferation. The presence of the bromine atom and the pyrimidine structure may enhance its binding affinity to target proteins.
Anticancer Effects
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have shown effectiveness against fibroblast growth factor receptor 1 (FGFR1), which is often overexpressed in non-small cell lung cancer (NSCLC). A related study demonstrated that a similar compound inhibited NSCLC cell lines with FGFR1 amplification, suggesting that 4-bromo-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide may exhibit comparable activity against tumor cells by targeting similar pathways .
In Vitro Studies
In vitro experiments have shown that compounds with structural similarities to 4-bromo-N-benzamide can induce apoptosis in cancer cells. For example:
- Cell Lines Tested : NCI-H520, NCI-H1581, NCI-H226, NCI-H460, and NCI-H1703.
- IC Values : Ranged from 1.25 µM to 2.31 µM across different cell lines.
- Mechanisms Observed : Cell cycle arrest at the G2 phase and inhibition of phosphorylation of key signaling proteins such as FGFR1 and ERK .
Case Studies
Several case studies have been conducted to evaluate the biological effects of related compounds:
| Study | Compound | Target | Result |
|---|---|---|---|
| C9 | FGFR1 | Induced apoptosis in NSCLC cell lines | |
| C9 | Various Non-Small Cell Lines | IC values between 1.25 µM and 2.31 µM |
These findings suggest that compounds similar to 4-bromo-N-benzamide may serve as effective inhibitors in targeted cancer therapies.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical steps ensure high yield and purity?
The synthesis involves multi-step organic reactions, starting with functionalization of the pyrimidine and imidazole moieties, followed by coupling with the benzamide backbone. Key steps include:
- Schiff base formation : Condensation of the pyrimidinyl amine with the aldehyde intermediate under inert conditions (e.g., nitrogen atmosphere) to minimize oxidation .
- Coupling reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) for amide bond formation, ensuring stoichiometric control to avoid side products .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product, confirmed via TLC and HPLC (>95% purity) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
- 1H/13C NMR : Analyze imine (C=N) protons (δ 8.5–9.5 ppm) and pyrimidine/imidazole aromatic protons (δ 6.5–8.0 ppm). Methyl groups on pyrimidine appear as singlets (δ 2.0–2.5 ppm) .
- IR Spectroscopy : Confirm C=N stretching (1600–1650 cm⁻¹) and amide C=O (1680–1700 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with controls like ciprofloxacin .
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ assay) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when analyzing this compound’s structure?
- Compare with analogs : Cross-reference bond lengths/angles with structurally related compounds (e.g., 4,6-dimethylpyrimidine derivatives) to identify deviations >0.05 Å .
- Twinning analysis : Use PLATON to check for twinning in X-ray data, which may distort geometry .
- DFT calculations : Validate experimental data with computational models (e.g., B3LYP/6-31G**) .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies without altering bioactivity?
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility while maintaining ligand conformation .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to the imidazole NH, which cleave in physiological conditions .
Q. How can advanced computational methods predict and validate its binding interactions with biological targets?
- Molecular docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR) using flexible ligand/rigid receptor protocols. Prioritize poses with ΔG < -8 kcal/mol .
- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; RMSD >2.0 Å indicates poor target engagement .
Q. What experimental design considerations are crucial when scaling up synthesis from milligram to gram quantities?
- Flow chemistry : Optimize residence time and temperature in continuous-flow reactors to reduce byproducts (e.g., 60°C, 20 min residence time) .
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., reagent ratio, catalyst loading) .
Q. How should researchers address discrepancies between in vitro and in silico activity predictions for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
